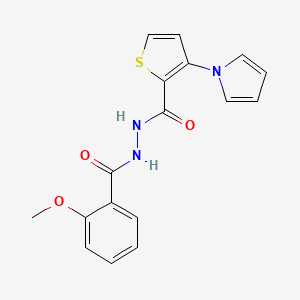

N'-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Description

N'-(2-Methoxybenzoyl)-3-(1H-Pyrrol-1-yl)-2-thiophenecarbohydrazide (CAS: 672952-11-3) is a carbohydrazide derivative characterized by a thiophene core substituted with a pyrrole moiety and a 2-methoxybenzoyl hydrazide group. Its molecular formula is C₁₇H₁₅N₃O₃S, with a molecular weight of 341.39 g/mol . This structure is often explored in medicinal chemistry for its ability to form hydrogen bonds and coordinate with metal ions, making it relevant in drug design and materials science.

Properties

IUPAC Name |

N'-(2-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-23-14-7-3-2-6-12(14)16(21)18-19-17(22)15-13(8-11-24-15)20-9-4-5-10-20/h2-11H,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDQMJTVLAWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326226 | |

| Record name | N'-(2-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819324 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672952-11-3 | |

| Record name | N'-(2-methoxybenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves a multi-step process:

-

Formation of the Hydrazide Intermediate: : The initial step involves the reaction of 2-thiophenecarboxylic acid with hydrazine hydrate to form 2-thiophenecarbohydrazide.

Reaction Conditions: This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.

-

Acylation: : The 2-thiophenecarbohydrazide is then acylated with 2-methoxybenzoyl chloride to form the desired N’-(2-methoxybenzoyl)-2-thiophenecarbohydrazide.

Reaction Conditions: This step typically requires a base such as triethylamine and is conducted in an inert atmosphere to prevent moisture interference.

-

Cyclization: : The final step involves the cyclization of the intermediate with 1H-pyrrole to yield N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide.

Reaction Conditions: This reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Common Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: : The methoxy group on the benzoyl ring can be substituted with other nucleophiles.

Common Reagents: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism by which N’-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide exerts its effects is not fully understood but is believed to involve interactions with various molecular targets:

Molecular Targets: Enzymes, receptors, or DNA, depending on the specific biological activity being investigated.

Pathways Involved: May include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carbohydrazides and thiophene derivatives. Below is a detailed comparison with key analogs, emphasizing structural variations and their implications:

Substituent Modifications on the Benzoyl Group

N'-(2,3-Dichlorobenzoyl)-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide

- Molecular Formula : C₁₆H₁₁Cl₂N₃O₂S

- Molecular Weight : 380.25 g/mol

- Key Differences : Replaces the 2-methoxy group with 2,3-dichloro substituents on the benzoyl ring.

- Greater lipophilicity (logP ~3.5 predicted) compared to the methoxy analog (logP ~2.8) due to reduced polarity . Chlorine atoms may improve antimicrobial activity by disrupting bacterial membrane integrity .

N'-(4-Nitrobenzylidene)-2-(1H-Pyrazol-1-yl)acetohydrazide ()

- Molecular Formula : C₁₂H₁₁N₅O₃

- Molecular Weight : 273.25 g/mol

- Key Differences : Features a nitrobenzylidene group instead of methoxybenzoyl and a pyrazole ring instead of pyrrole.

- Implications: The nitro group (–NO₂) introduces strong electron-withdrawing effects, stabilizing the hydrazone tautomer and altering redox properties. Pyrazole’s dual nitrogen atoms enhance coordination capabilities with transition metals (e.g., Co²⁺, Ni²⁺), relevant in catalysis .

Variations in the Heterocyclic Core

3-(1H-Pyrrol-1-yl)-N'-[(Z)-2-Thienylmethylidene]-2-Thiophenecarbohydrazide

- Molecular Formula : C₁₄H₁₁N₃OS₂

- Molecular Weight : 301.39 g/mol

- Key Differences : Replaces the methoxybenzoyl group with a Z-configured thienylmethylidene substituent.

- The Z-configuration may restrict molecular flexibility, affecting binding to biological targets like enzymes .

N'-[(Z)-2-Furylmethylidene]-3-(1H-Pyrrol-1-yl)-2-Thiophenecarbohydrazide

- Molecular Formula : C₁₄H₁₁N₃O₂S

- Molecular Weight : 285.32 g/mol

- Key Differences : Substitutes the benzoyl group with a furylmethylidene moiety.

- Implications :

Substituent Effects on Lipophilicity and Bioactivity

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | 341.39 | 2.8 | 2-Methoxybenzoyl, pyrrole, thiophene | Balanced solubility-bioactivity profile |

| N'-(2,3-Dichlorobenzoyl) Analog | 380.25 | 3.5 | 2,3-Dichlorobenzoyl | Enhanced lipophilicity, antimicrobial |

| N'-[(Z)-2-Thienylmethylidene] Analog | 301.39 | 2.2 | Thienylmethylidene (Z-configuration) | Fluorescence potential, rigid structure |

| N'-[(Z)-2-Furylmethylidene] Analog | 285.32 | 1.9 | Furylmethylidene | Higher polarity, metabolic stability |

Biological Activity

N'-(2-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 341.39 g/mol

- CAS Number : 672952-11-3

The compound features a thiophene ring, a pyrrole moiety, and a methoxybenzoyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene and pyrrole rings followed by the introduction of the methoxybenzoyl group. The detailed synthetic pathway often requires optimization to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:

- MCF-7 (breast cancer) : IC values have been reported in the low micromolar range, indicating strong growth inhibition.

- HCT116 (colon cancer) : Similar inhibitory effects were observed with IC values suggesting potency comparable to established chemotherapeutics.

The mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values that suggest effectiveness comparable to standard antibiotics.

- Escherichia coli : Showed moderate activity, indicating potential as a broad-spectrum antimicrobial agent.

Antioxidant Activity

In vitro studies have highlighted the antioxidant potential of this compound. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related cellular damage.

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Antiproliferative Effects :

- Antimicrobial Evaluation :

- Antioxidant Activity Assessment :

Q & A

Q. Critical Parameters :

- Temperature : Reflux conditions (e.g., 80°C) enhance reaction rates but require inert atmospheres to prevent oxidation .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate hydrazone bond formation .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural connectivity, with methoxy (~δ 3.8 ppm), thiophene (δ 6.5–7.5 ppm), and pyrrole protons (δ 6.0–6.5 ppm) as key signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between hydrazide and methoxy groups) .

- HPLC : Purity assessment using C18 columns and acetonitrile/water gradients .

How do the functional groups in the compound influence its reactivity and potential biological activity?

Q. Basic

- Methoxybenzoyl Group : Enhances lipophilicity, improving membrane permeability .

- Thiophene Ring : Participates in π-π stacking with aromatic residues in enzyme active sites .

- Pyrrole Moiety : Acts as a hydrogen bond donor/acceptor, critical for target binding (e.g., kinase inhibition) .

Example : In analogs, replacing methoxy with nitro groups reduced antimicrobial activity by 40%, highlighting the importance of electron-donating substituents .

What strategies can resolve contradictory data regarding the compound’s biological activity across studies?

Q. Advanced

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 values) to minimize variability .

- Dose-Response Analysis : Validate activity thresholds across multiple replicates to distinguish true efficacy from assay noise .

- Control Compounds : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to benchmark results .

Case Study : Discrepancies in anti-inflammatory activity were resolved by adjusting incubation times (24 vs. 48 hours), revealing time-dependent effects .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2 or EGFR kinases). The methoxy group shows strong affinity for hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; pyrrole-thiophene conjugates exhibit lower binding free energies (−9.2 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity with activity (R² > 0.85 in pyrazole analogs) .

What methodologies are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Q. Advanced

Systematic Substitution : Modify substituents (e.g., methoxy → ethoxy, nitro) and test activity .

Pharmacophore Mapping : Identify essential motifs (e.g., hydrazide-pyrrole distance < 4 Å for antimicrobial effects) .

In Silico Screening : Prioritize derivatives with predicted LogP < 3.5 and polar surface area > 80 Ų for solubility .

Example : Trifluoromethyl analogs showed 2.3-fold higher potency against MCF-7 cells, linked to enhanced electron-withdrawing effects .

How can reaction conditions be optimized to address low yield or purity during synthesis?

Q. Advanced

- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loadings (0.1–1 eq) to identify optimal parameters via response surface methodology .

- In Situ Monitoring : Use TLC or FTIR to track intermediate formation and reduce side reactions .

- Workup Modifications : Replace column chromatography with antisolvent precipitation (e.g., adding water to DMF solutions) for faster purification .

Case Study : Increasing reflux time from 6 to 12 hours improved yield from 45% to 72% in a thiophene-pyrrole condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.